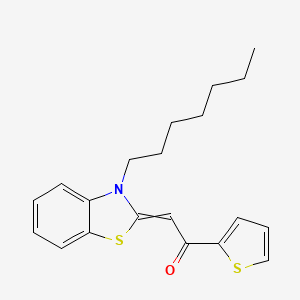
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a heptyl group attached to the benzothiazole ring and a thiophene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a catalyst. One common method involves the use of 3-heptyl-2-aminobenzothiazole and thiophene-2-carbaldehyde as starting materials. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzothiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzothiazole or thiophene derivatives.
Scientific Research Applications
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(phenyl)ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(3-Heptyl-1,3-benzothiazol-2(3H)-ylidene)-1-(thiophen-2-yl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. The presence of the thiophene ring enhances the compound’s electronic properties, making it suitable for applications in organic electronics. Additionally, the heptyl group provides hydrophobic characteristics, which can influence the compound’s interaction with biological membranes and its overall biological activity.
Properties
CAS No. |
871717-36-1 |
|---|---|
Molecular Formula |
C20H23NOS2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(3-heptyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C20H23NOS2/c1-2-3-4-5-8-13-21-16-10-6-7-11-18(16)24-20(21)15-17(22)19-12-9-14-23-19/h6-7,9-12,14-15H,2-5,8,13H2,1H3 |
InChI Key |
YBKUSXMCMQHKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


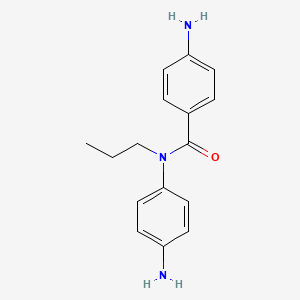

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
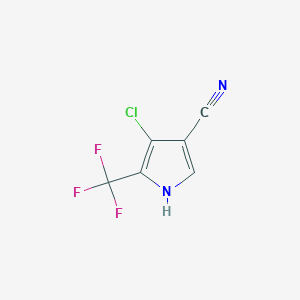
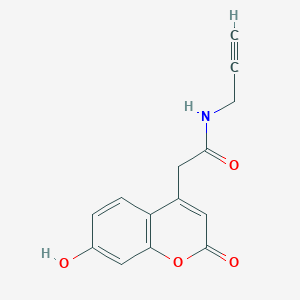
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
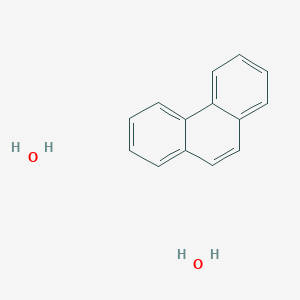
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


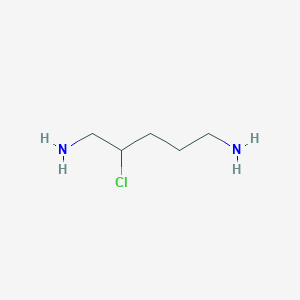
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
